

Confirming the Identity of ABZ-Amine Using NMR Spectroscopy: A Comparative Guide

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Compound of Interest		
Compound Name:	ABZ-amine	
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In the landscape of pharmaceutical development and quality control, unambiguous identification of chemical entities is paramount. Nuclear Magnetic Resonance (-NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR spectral data of **ABZ-amine** (Amino albendazole), a known impurity of the anthelmintic drug Albendazole, against common aliphatic and aromatic amines. The presented data, experimental protocols, and logical workflows are designed to assist researchers, scientists, and drug development professionals in the accurate identification of these compounds.

Comparative NMR Data Analysis

The structural identity of a molecule is encoded in its NMR spectrum through chemical shifts (δ) , spin-spin coupling constants (J), and signal integration. Below is a comprehensive comparison of the 1 H and 13 C NMR data for **ABZ-amine** against selected aromatic and aliphatic amines. This data facilitates the differentiation of **ABZ-amine** from other structurally related compounds.

Table 1: ¹H and ¹³C NMR Data for **ABZ-Amine** and Alternative Amines



Compound	Structure	Solvent	¹ H NMR Data (δ, multiplicity, J [Hz], integration)	¹³ C NMR Data (δ [ppm])
ABZ-Amine	Chemical Structure of ABZ- Amine	DMSO-d6	10.69 (s, 1H, NH), 7.14 (dd, J=1.8, 0.6, 1H, arom), 7.03 (dd, J=8.1, 0.6, 1H, arom), 6.91 (d, J=8.5, 1H, arom), 6.22 (s, 2H, NH ₂), 2.78 (t, J=7.1, 2H, CH ₂), 1.54-1.47 (m, 2H, CH ₂), 0.93 (t, J=7.3, 3H, CH ₃) [1]	156.5, 124.4, 123.0, 38.0, 22.7, 13.6[1]
Aniline	Chemical Structure of Aniline	CDCl₃	7.26 (t, J=6.0, 2H, arom), 6.86 (t, J=9.0, 1H, arom), 6.76 (t, J=6.0, 2H, arom), 3.63 (s, 2H, NH ₂)	146.57, 129.30, 118.40, 115.12
p-Toluidine	Chemical Structure of p- Toluidine	CDCl ₃	6.95 (d, J=8.1, 2H, arom), 6.62 (d, J=8.1, 2H, arom), 3.55 (s, 2H, NH ₂), 2.22 (s, 3H, CH ₃)	143.98, 129.76, 115.28, 20.42[2]
Benzylamine	Chemical Structure of Benzylamine	CDCl₃	7.24-7.10 (m, 5H, arom), 3.70 (s, 2H, CH ₂), 1.43 (s, 2H, NH ₂)	143.16, 128.29, 126.87, 126.53, 46.23



Chemical Cyclohexylamine Structure of CDCl ₃ Cyclohexylamine	2.62 (m, 1H, CH), 1.97-1.44 (m, 4H, CH ₂), 50.9, 36.9, 25.9, 1.44-0.72 (m, 25.1 6H, CH ₂), 1.18 (s, 2H, NH ₂)
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Note: NMR data for aniline, p-toluidine, benzylamine, and cyclohexylamine are compiled from various publicly available spectral databases and may show slight variations depending on experimental conditions.

Experimental Protocols

To ensure data reproducibility and accuracy, adherence to a standardized experimental protocol is crucial. The following section outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules.

Protocol for ¹H and ¹³C NMR Spectroscopy

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the amine sample directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice
 of solvent should be based on the sample's solubility and the desired chemical shift
 reference.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently agitate until the sample is completely dissolved.
- 2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.



- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for both the ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a standard 90° pulse sequence.
- Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery between scans.
- Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
- Phase the spectrum and reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

4. ¹³C NMR Acquisition:

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
- Set the relaxation delay (d1) to 2-5 seconds.
- Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of the ¹³C isotope.
- Process the FID similarly to the ¹H spectrum.

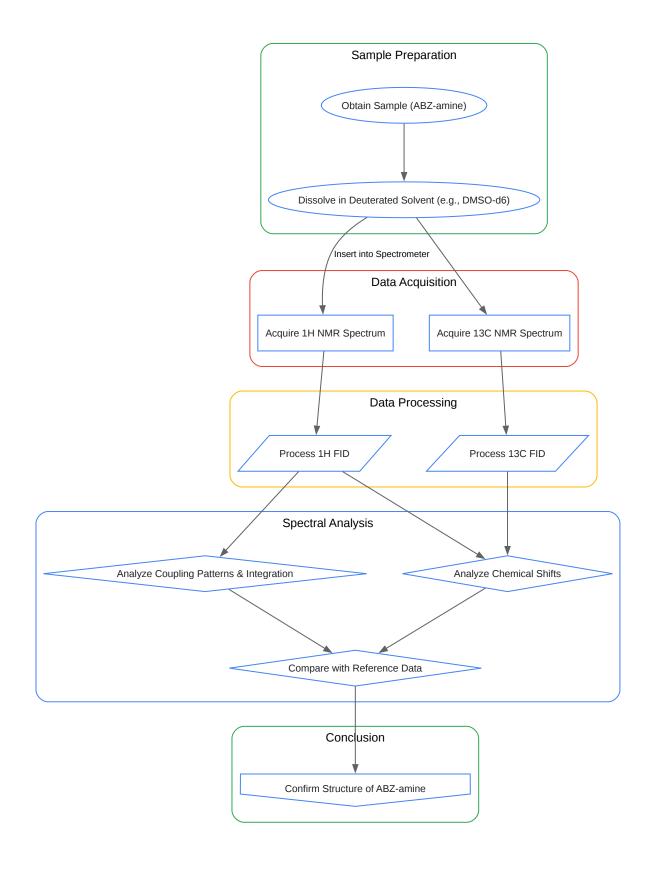


 Phase the spectrum and reference the chemical shifts to the solvent peak or the internal standard.

Workflow for Chemical Identity Confirmation

The process of confirming a chemical's identity using NMR spectroscopy follows a logical progression from sample preparation to data interpretation and final confirmation. The following diagram illustrates this workflow.





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Caption: Workflow for NMR-based chemical identity confirmation.



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References

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- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 PubChem [pubchem.ncbi.nlm.nih.gov]
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